molecular formula C7H10N2O2 B1451451 Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate CAS No. 263382-27-0

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1451451
CAS No.: 263382-27-0
M. Wt: 154.17 g/mol
InChI Key: XNERWJGKTKYMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with an aminomethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with an amine to form an intermediate, which is then cyclized to yield the desired pyrrole derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ scalable reaction conditions and robust purification techniques to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • Methyl 5-(aminomethyl)-2-furancarboxylate
  • Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate
  • 4-amino-5-aminomethyl-2-methylpyrimidine

Uniqueness: Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-5(4-8)9-6/h2-3,9H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNERWJGKTKYMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665086
Record name Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263382-27-0
Record name Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate
Reactant of Route 6
Methyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.